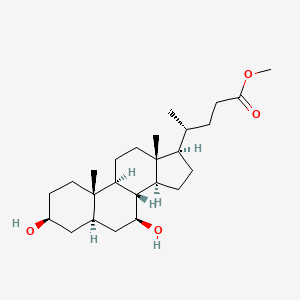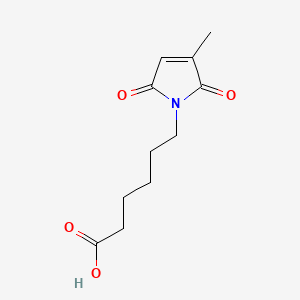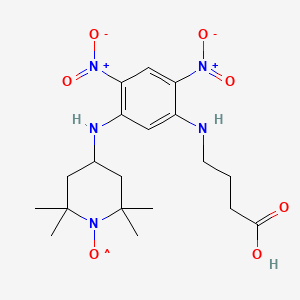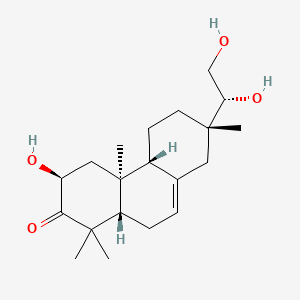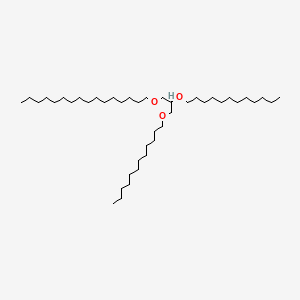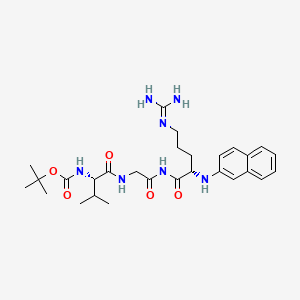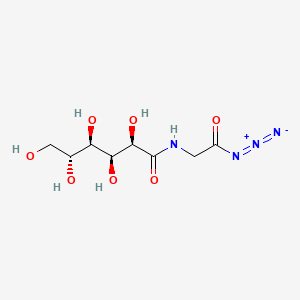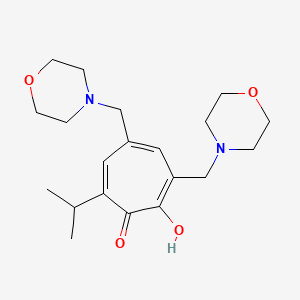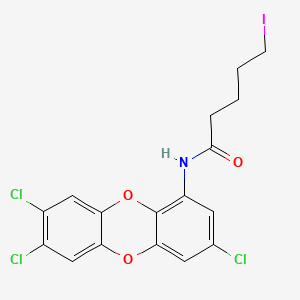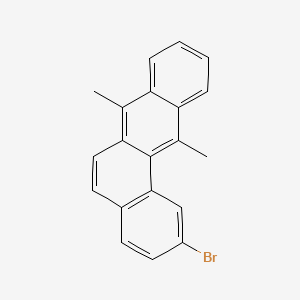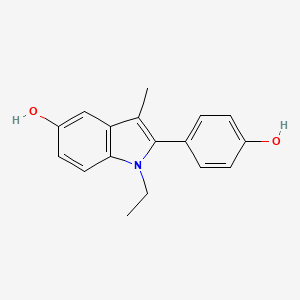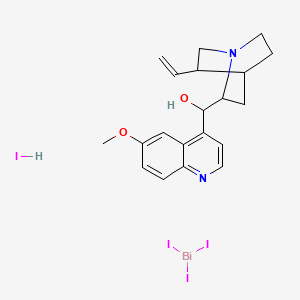
Quinine bismuth iodide
概要
説明
Quinine bismuth iodide is a chemical compound that combines the properties of quinine, bismuth, and iodide. Quinine is an alkaloid derived from the bark of the cinchona tree and is well-known for its antimalarial properties. Bismuth is a heavy metal with various medicinal applications, particularly in gastrointestinal treatments. Iodide is a form of iodine, an essential element in human nutrition. The combination of these three components results in a compound with unique chemical and medicinal properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of quinine bismuth iodide typically involves the reaction of quinine with bismuth iodide. One common method is to dissolve quinine in an appropriate solvent, such as ethanol, and then add bismuth iodide under controlled conditions. The reaction is usually carried out at room temperature, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by continuously feeding the reactants into a reactor and collecting the product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
化学反応の分析
Types of Reactions: Quinine bismuth iodide can undergo various chemical reactions, including:
Oxidation: The quinine component can be oxidized to form quinone derivatives.
Reduction: The bismuth component can be reduced to lower oxidation states.
Substitution: The iodide component can participate in substitution reactions, where it is replaced by other halides or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halide exchange reactions can be carried out using reagents like silver nitrate or sodium chloride.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of quinine can yield quinone derivatives, while reduction of bismuth iodide can produce bismuth metal or lower oxidation state bismuth compounds.
科学的研究の応用
Quinine bismuth iodide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential antimicrobial and antimalarial properties.
Medicine: this compound is investigated for its potential use in treating gastrointestinal disorders and infections.
Industry: The compound is used in the development of new materials and as a component in certain industrial processes.
作用機序
The mechanism of action of quinine bismuth iodide involves the combined effects of its components:
Quinine: Acts by interfering with the parasite’s ability to break down and digest hemoglobin, which is essential for its survival.
Bismuth: Exhibits antimicrobial properties by disrupting the cell walls of bacteria and other microorganisms.
Iodide: Enhances the antimicrobial activity by providing a source of iodine, which is known for its disinfectant properties.
The molecular targets and pathways involved include the inhibition of heme polymerization by quinine, disruption of microbial cell walls by bismuth, and oxidative damage induced by iodide.
類似化合物との比較
- Quinine sulfate
- Bismuth subsalicylate
- Potassium iodide
特性
IUPAC Name |
(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;triiodobismuthane;hydroiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2.Bi.4HI/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;;;;;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;;4*1H/q;+3;;;;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMWSVYJLYUFTPR-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.I.I[Bi](I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BiI4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1042.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
8048-94-0 | |
| Record name | Biioquinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008048940 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



